1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole
Overview
Description
1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide, has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The similar compound mentioned above was found to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the production of amyloid-beta and tau phosphorylation, given the similar compound’s effects . Amyloid-beta is a peptide that aggregates to form plaques in the brains of Alzheimer’s patients, while tau is a protein that forms neurofibrillary tangles in the same condition.
Result of Action
The similar compound was found to prevent the formation of amyloid-beta and reduce tau phosphorylation in cellular models of alzheimer’s disease , suggesting potential therapeutic effects against this condition.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-8-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-4-6-14(23-3)7-5-13/h4-8,10H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZESJLNODSAQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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